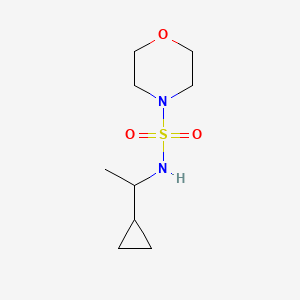![molecular formula C12H13N3OS B7572094 N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, also known as TPC, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. TPC has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for further research.
Mécanisme D'action
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide works by inhibiting the activity of CK2, which is a protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition by this compound leads to the inhibition of cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of CK2, which leads to the inhibition of cell proliferation and survival. Physiologically, this compound has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is its unique chemical structure, which makes it a potential candidate for further research. This compound has also been shown to have promising results in preclinical studies, which make it a potential candidate for clinical trials. However, one of the limitations of this compound is its low solubility, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research of N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. One potential direction is the evaluation of its efficacy in clinical trials for the treatment of various diseases such as cancer and inflammatory diseases. Another potential direction is the development of more potent and selective inhibitors of CK2 based on the chemical structure of this compound. Additionally, the elucidation of the molecular mechanisms of this compound's action may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-bromothiophene with sodium hydride in dimethylformamide to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide to form this compound.
Applications De Recherche Scientifique
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12(13-7-8-3-2-6-17-8)11-9-4-1-5-10(9)14-15-11/h2-3,6H,1,4-5,7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVRASIWUNXIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)



![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)

![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)

![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)
